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Introduction
The dipeptide Methionine-Histidine (Met-His) is a subject of growing interest in antioxidant

research. Its constituent amino acids, methionine and histidine, are known to possess

significant antioxidant properties. Methionine acts as a potent scavenger of reactive oxygen

species (ROS) through the oxidation of its sulfur-containing side chain, which can be

subsequently reduced by cellular enzymes, allowing it to act as a renewable antioxidant.[1][2]

[3] Histidine's imidazole ring is an effective metal ion chelator and radical scavenger.[4][5] The

synergistic combination of these residues within a dipeptide structure suggests that Met-His
may be a promising candidate for mitigating oxidative stress.

These application notes provide detailed protocols for assessing the antioxidant activity of Met-
His using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, a protocol for the

Cellular Antioxidant Activity (CAA) assay is included to evaluate its efficacy in a biologically

relevant context.

Data Presentation
While direct quantitative antioxidant values for Met-His are not extensively available in the

literature, the following table summarizes representative antioxidant capacities of related

methionine and histidine-containing dipeptides to provide a comparative context.
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Dipeptide Assay IC50 (mM)

Trolox
Equivalent
Antioxidant
Capacity
(TEAC) (mM
TE/mM)

Reference

Carnosine (β-

Ala-His)

DPPH Radical

Scavenging
>10 - [6]

Anserine (β-Ala-

N-methyl-His)

DPPH Radical

Scavenging
>10 - [6]

Tyr-His
ABTS Radical

Scavenging
- ~2.5 [7]

Met-Tyr
ABTS Radical

Scavenging
- ~2.0 [7]

Gly-Met

Peroxyl Radical

Scavenging

(ORAC)

0.96 mg/mL - [8]

Met-Trp
ABTS Radical

Scavenging
-

2.60 µmol TE/

µmol
[7]

Trp-Met
ABTS Radical

Scavenging
-

3.30 µmol TE/

µmol
[7]

Note: The antioxidant capacity of peptides is highly dependent on the specific assay conditions

and the peptide sequence. Methionine-containing peptides have been reported to show low

reactivity in the ABTS assay.[7]

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the

stable DPPH radical, causing a color change from violet to yellow, which is monitored
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spectrophotometrically.[9][10]

Materials:

Met-His sample

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol (ACS grade)

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a

positive control)

96-well microplate

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

The solution should be freshly prepared and protected from light.

Sample Preparation: Dissolve Met-His in the same solvent used for the DPPH solution to

prepare a stock solution. Create a series of dilutions from the stock solution.

Assay Reaction:

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

Add 100 µL of the Met-His dilutions or the positive control to the respective wells.

For the blank, add 100 µL of the solvent instead of the sample.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation:
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The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

A_control is the absorbance of the blank (DPPH solution without sample).

A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH

radicals) can be determined by plotting the percentage of scavenging activity against the

concentration of Met-His.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS

radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the

antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[11]

[12]

Materials:

Met-His sample

ABTS diammonium salt

Potassium persulfate (K2S2O8)

Phosphate-buffered saline (PBS) or ethanol

Trolox (as a standard)

96-well microplate

Microplate reader capable of measuring absorbance at 734 nm

Procedure:
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Preparation of ABTS Radical Cation (ABTS•+) Solution:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours. This will form the ABTS•+ stock solution.

Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an

absorbance of 0.70 ± 0.02 at 734 nm.

Sample Preparation: Dissolve Met-His in PBS or ethanol to prepare a stock solution and

create a series of dilutions.

Assay Reaction:

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

Add 10 µL of the Met-His dilutions or Trolox standards to the respective wells.

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

Measurement: Measure the absorbance of each well at 734 nm.

Calculation:

The percentage of ABTS•+ scavenging activity is calculated as:

Where:

A_control is the absorbance of the control (ABTS•+ solution without sample).

A_sample is the absorbance of the sample with the ABTS•+ solution.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard

curve is generated by plotting the percentage of inhibition against different concentrations of

Trolox. The TEAC value of Met-His is then calculated from this curve.
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FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to

ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored

ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[12][13]

Materials:

Met-His sample

FRAP reagent:

300 mM Acetate buffer, pH 3.6

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

20 mM Ferric chloride (FeCl₃) solution

Ferrous sulfate (FeSO₄·7H₂O) (as a standard)

96-well microplate

Microplate reader capable of measuring absorbance at 593 nm

Procedure:

Preparation of FRAP Reagent: Prepare the fresh FRAP working solution by mixing acetate

buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C

before use.

Sample and Standard Preparation: Dissolve Met-His and ferrous sulfate in deionized water

to prepare stock solutions and create a series of dilutions.

Assay Reaction:

In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

Add 20 µL of the Met-His dilutions or ferrous sulfate standards to the respective wells.
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Incubation: Incubate the plate at 37°C for 4 minutes.

Measurement: Measure the absorbance of each well at 593 nm.

Calculation:

A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards

against their concentrations. The antioxidant capacity of Met-His is then determined from the

standard curve and expressed as Fe²⁺ equivalents (µM).

Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular

generation of ROS induced by a free radical generator. The assay uses a fluorescent probe,

2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes

fluorescent upon oxidation. A decrease in fluorescence indicates antioxidant activity.[14]

Materials:

Human hepatocarcinoma (HepG2) cells

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

DCFH-DA solution

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

Quercetin (as a standard)

Black 96-well cell culture plates

Fluorescence microplate reader

Procedure:

Cell Culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow

them to attach and grow to confluence.
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Cell Treatment:

Remove the culture medium and wash the cells with PBS.

Treat the cells with different concentrations of Met-His or quercetin dissolved in treatment

medium for 1 hour.

Probe Loading:

Remove the treatment medium and wash the cells with PBS.

Add DCFH-DA solution to the cells and incubate for 1 hour in the dark.

Induction of Oxidative Stress:

Remove the DCFH-DA solution and wash the cells with PBS.

Add AAPH solution to induce oxidative stress.

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular

intervals for 1 hour using a fluorescence microplate reader (excitation/emission wavelengths

of approximately 485/538 nm).

Calculation:

The area under the curve (AUC) of fluorescence versus time is calculated for both the control

and the Met-His-treated cells. The CAA value is calculated as follows:

Where:

∫SA is the integrated area under the sample curve.

∫CA is the integrated area under the control curve.

The results are often expressed as quercetin equivalents (µmol QE/100 µmol of the

compound).
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Caption: Direct antioxidant mechanisms of the Met-His dipeptide.
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Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant pathway by Met-His.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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